N-(2-chloro-4-fluorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine
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Overview
Description
N-(2-chloro-4-fluorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine is a synthetic organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a purine ring system substituted with a 2-chloro-4-fluorophenyl group and an oxolan-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-fluorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Purine Core: The purine core can be synthesized through the cyclization of appropriate precursors such as 4,5-diaminopyrimidine with formamide under acidic conditions.
Substitution with 2-chloro-4-fluorophenyl Group: The introduction of the 2-chloro-4-fluorophenyl group can be achieved via a nucleophilic aromatic substitution reaction. This involves reacting the purine core with 2-chloro-4-fluoronitrobenzene in the presence of a base such as potassium carbonate.
Attachment of the Oxolan-2-ylmethyl Group: The final step involves the alkylation of the purine derivative with oxolan-2-ylmethyl chloride under basic conditions, typically using sodium hydride as the base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-fluorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially yielding reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Amines, thiols, bases like potassium carbonate or sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted purine derivatives.
Scientific Research Applications
N-(2-chloro-4-fluorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study purine metabolism and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-fluorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors involved in purine metabolism. The compound may inhibit or modulate the activity of these targets, leading to alterations in cellular processes and signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(2-chloro-4-fluorophenyl)-9H-purin-6-amine: Lacks the oxolan-2-ylmethyl group, which may affect its biological activity and chemical properties.
N-(2-chloro-4-fluorophenyl)-9-[(tetrahydrofuran-2-yl)methyl]-9H-purin-6-amine: Similar structure but with a different cyclic ether group, potentially leading to different reactivity and applications.
Uniqueness
N-(2-chloro-4-fluorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine is unique due to the presence of both the 2-chloro-4-fluorophenyl and oxolan-2-ylmethyl groups, which confer distinct chemical and biological properties. These structural features may enhance its stability, reactivity, and potential therapeutic applications compared to similar compounds.
Properties
IUPAC Name |
N-(2-chloro-4-fluorophenyl)-9-(oxolan-2-ylmethyl)purin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN5O/c17-12-6-10(18)3-4-13(12)22-15-14-16(20-8-19-15)23(9-21-14)7-11-2-1-5-24-11/h3-4,6,8-9,11H,1-2,5,7H2,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBFUQOLEKNZBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=NC3=C(N=CN=C32)NC4=C(C=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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